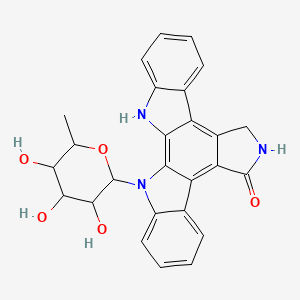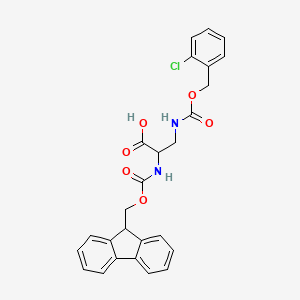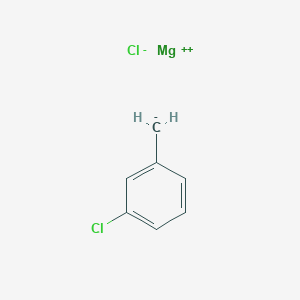
magnesium;1-chloro-3-methanidylbenzene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-chloro-3-methanidylbenzene;chloride is an organomagnesium compound, commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful in forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1-chloro-3-methanidylbenzene group and a chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-chloro-3-methanidylbenzene;chloride typically involves the reaction of 1-chloro-3-methanidylbenzene with magnesium metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-chloro-3-methanidylbenzene;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Solvents: Diethyl ether, tetrahydrofuran (THF)
Reagents: Carbonyl compounds, halides, nitro compounds
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, new carbon-carbon bonds, and amines.
Aplicaciones Científicas De Investigación
Magnesium;1-chloro-3-methanidylbenzene;chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biochemistry: It is employed in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of magnesium;1-chloro-3-methanidylbenzene;chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Benzylmagnesium chloride: Similar in structure but lacks the chlorine substituent on the benzene ring.
2-Chlorobenzylmagnesium chloride: Similar but with the chlorine substituent in a different position on the benzene ring.
3-Chlorobenzylmagnesium chloride: Very similar, with the chlorine substituent in the same position but differing in the specific carbon chain attached.
Uniqueness
Magnesium;1-chloro-3-methanidylbenzene;chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. This makes it particularly useful in certain synthetic applications where other Grignard reagents might not be as effective.
Propiedades
IUPAC Name |
magnesium;1-chloro-3-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNQIHYLDYHYQP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Cl.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B13385837.png)
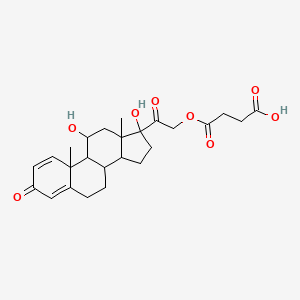
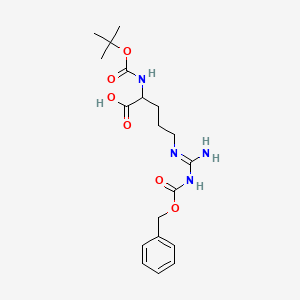
![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)
![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
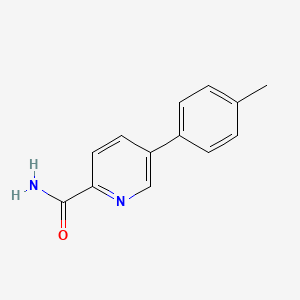
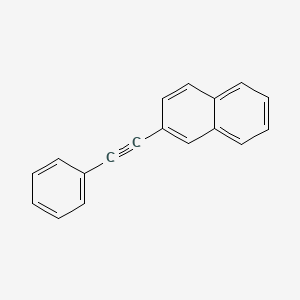
![7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole](/img/structure/B13385872.png)
![[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B13385882.png)
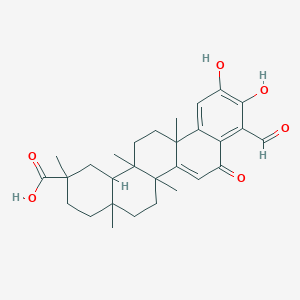

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)
